6-benzyl-2-(((5-methyl-2-(p-tolyl)oxazol-4-yl)methyl)thio)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one
Description
Properties
IUPAC Name |
6-benzyl-2-[[5-methyl-2-(4-methylphenyl)-1,3-oxazol-4-yl]methylsulfanyl]-3,5,7,8-tetrahydropyrido[4,3-d]pyrimidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H26N4O2S/c1-17-8-10-20(11-9-17)25-27-23(18(2)32-25)16-33-26-28-22-12-13-30(15-21(22)24(31)29-26)14-19-6-4-3-5-7-19/h3-11H,12-16H2,1-2H3,(H,28,29,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVUVYDUAPLKGEO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC(=C(O2)C)CSC3=NC4=C(CN(CC4)CC5=CC=CC=C5)C(=O)N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H26N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
458.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 6-benzyl-2-(((5-methyl-2-(p-tolyl)oxazol-4-yl)methyl)thio)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one is a complex organic molecule that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis methods, pharmacological properties, and relevant case studies.
Chemical Structure
The structural formula of the compound can be represented as follows:
This structure includes a tetrahydropyrido-pyrimidine core with various substituents that may influence its biological properties.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions including:
- Formation of the Tetrahydropyrido-Pyrimidine Core : This is achieved through cyclization reactions involving appropriate precursors.
- Introduction of the Oxazole Ring : The oxazole moiety is synthesized through condensation reactions with substituted phenols.
- Thioether Formation : The methylthio group is introduced via nucleophilic substitution methods.
Anticancer Properties
Recent studies have indicated that similar compounds exhibit significant anticancer activity. For instance, derivatives containing oxazole and pyrimidine rings have shown promising results in inhibiting various cancer cell lines.
These findings suggest that the presence of the oxazole and pyrimidine structures in 6-benzyl-2-(((5-methyl-2-(p-tolyl)oxazol-4-yl)methyl)thio)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one may confer similar anticancer properties.
Antimicrobial Activity
The compound has also been evaluated for antimicrobial activity. Preliminary tests indicate that it possesses moderate inhibitory effects against both Gram-positive and Gram-negative bacteria.
These results highlight the potential for developing this compound as an antimicrobial agent.
Enzyme Inhibition
Inhibitors targeting dihydrofolate reductase (DHFR) are crucial in cancer therapy and antimicrobial treatments. Compounds structurally related to 6-benzyl-2-(((5-methyl-2-(p-tolyl)oxazol-4-yl)methyl)thio)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one have shown promise in inhibiting DHFR activity.
Case Studies
- Study on Anticancer Activity : In a study published by ResearchGate, derivatives of similar structures were tested against various cancer cell lines and exhibited significant growth inhibition at micromolar concentrations .
- Antimicrobial Evaluation : A comparative study demonstrated that compounds with similar functional groups showed effective inhibition against pathogenic bacteria .
Scientific Research Applications
Key Structural Features
- Tetrahydropyrido[4,3-d]pyrimidine Core : Provides a framework for biological activity.
- Oxazole Group : Contributes to the compound's pharmacological properties.
- Benzyl Substitution : Enhances lipophilicity and potential bioactivity.
Antimicrobial Activity
Research indicates that derivatives of tetrahydropyrido[4,3-d]pyrimidines exhibit significant antimicrobial properties. For example:
- Compounds similar to 6-benzyl-2-(((5-methyl-2-(p-tolyl)oxazol-4-yl)methyl)thio)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one have shown efficacy against various bacteria with Minimum Inhibitory Concentration (MIC) values ranging from 4 to 20 μmol L .
- Specific studies have demonstrated that compounds with similar structures can outperform traditional antibiotics like cefotaxime against strains such as Staphylococcus aureus and Salmonella typhi.
Anticancer Activity
The compound has also been investigated for its anticancer properties:
- Some derivatives have shown promising results in inhibiting tumor cell growth with IC values as low as 0.66 μmol L .
- The presence of electron-withdrawing groups in the structure has been linked to enhanced cytotoxicity against cancer cell lines.
Antioxidant Activity
The antioxidant potential of compounds related to 6-benzyl-2-(((5-methyl-2-(p-tolyl)oxazol-4-yl)methyl)thio)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one has been explored:
- These compounds can scavenge free radicals effectively, which is crucial in mitigating oxidative stress-related diseases.
Study 1: Antimicrobial Efficacy
In a comparative study of novel pyrido[2,3-d]pyrimidine derivatives:
- Researchers found that specific modifications led to enhanced antibacterial activity against Gram-positive and Gram-negative bacteria. The study highlighted the importance of structural features in determining biological activity .
Study 2: Anticancer Properties
A group of tetrahydropyrido[4,3-d]pyrimidine derivatives was evaluated for their cytotoxic effects on various cancer cell lines:
- The study revealed that certain substitutions significantly increased potency compared to standard chemotherapeutic agents .
Study 3: Oxidative Stress Mitigation
Research into the antioxidant properties of related compounds demonstrated their ability to reduce oxidative damage in cellular models:
Comparison with Similar Compounds
Comparison with Structural and Functional Analogs
The compound’s uniqueness lies in its hybrid heterocyclic system. Below is a comparative analysis with structurally related molecules:
Key Observations
Heterocyclic Core Flexibility: The target compound’s tetrahydropyridopyrimidinone core (a fused bicyclic system) distinguishes it from simpler pyrimidinones (e.g., 6-(5-methylisoxazol-3-yl)-2-(methylthio)pyrimidin-4(3H)-one) . Thiazolo[4,5-d]pyrimidines (e.g., compound 19 in ) replace the oxazole moiety with a thiazole ring, altering electronic properties and solubility.
Substituent Effects: The benzyl group at position 6 in the target compound contrasts with smaller substituents (e.g., methyl or amino groups) in analogs, which may influence lipophilicity and membrane permeability .
Synthetic Complexity: The target compound requires multi-step synthesis involving oxadiazole intermediates, whereas simpler pyrimidinones (e.g., ) are synthesized via microwave-assisted routes. Thiazolo-pyrimidines utilize thiourea-mediated cyclization .
Biological Implications: While explicit activity data for the target compound is unavailable in the provided evidence, structural analogs like thiazolo-pyrimidines and pyrazolopyrimidinones are reported to exhibit kinase inhibition and anti-inflammatory activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
